2-Isopropylamino-1-phenyl-ethanone hydrochloride
CAS No.:
Cat. No.: VC15751483
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO |
|---|---|
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H |
| Standard InChI Key | UACQJVIFLNJSRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCC(=O)C1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₅NO·HCl, with an exact mass of 213.71 g/mol for the hydrochloride form . Key identifiers include:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 311.7 ± 22.0°C (at 760 mmHg) | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 142.3 ± 22.3°C | |
| LogP | 2.14 | |
| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |
Structural Features
The molecule comprises a phenyl group attached to an ethanone backbone, with an isopropylamino moiety at the second carbon. The hydrochloride salt enhances solubility in polar solvents, critical for biological applications .
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves reductive amination of acetophenone derivatives with isopropylamine, followed by hydrochloric acid treatment . A typical procedure includes:
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Reductive Amination: Acetophenone reacts with isopropylamine in ethanol/methanol under catalytic hydrogenation (e.g., Pd/C) or using sodium borohydride.
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Acidification: The free base is treated with HCl to yield the hydrochloride salt .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes purity |
| Catalyst | Pd/C (5% w/w) | >90% conversion |
| Reaction Temperature | 25–50°C | Balances speed/safety |
Industrial Scalability
Continuous flow reactors and high-pressure systems are employed to enhance efficiency. For instance, a 98% purity product is achievable at scale, as noted in commercial batches .
Chemical Reactivity and Functionalization
Key Reactions
The compound’s reactivity is dominated by:
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Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).
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Amine Group: Undergoes alkylation or acylation to form secondary/tertiary amines.
Stability Considerations
The hydrochloride salt is hygroscopic, requiring storage in anhydrous conditions. Degradation occurs above 150°C, releasing HCl gas .
Biological and Pharmaceutical Applications
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (μM) | Target Enzyme | Source |
|---|---|---|---|
| 1-Phenyl-2-(phenylamino)ethanone | 12.3 | MCR-1 | |
| 2-Isopropylamino-1-phenyl-ethanone | N/A | Hypothesized | – |
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.2 (d, 6H, CH(CH₃)₂), 3.4 (m, 1H, NHCH), 4.1 (s, 2H, CH₂), 7.5–8.1 (m, 5H, Ar-H) .
Chromatographic Methods
HPLC (C18 column, UV detection at 254 nm) confirms purity >98% .
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